molecular formula C17H27NO9 B1358339 Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 98346-06-6

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1358339
CAS No.: 98346-06-6
M. Wt: 389.4 g/mol
InChI Key: PDSKBUAUOWCIII-WRQOLXDDSA-N
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Description

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fascinating compound widely recognized in the biomedical field. It serves as an indispensable tool for studying intricate bacterial infections. This compound is a derivative of glucose, modified to include acetyl and acetamido groups, which enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride and pyridine at room temperature for 20 hours . Another approach involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Glycosylation: The formation of glycosidic bonds, often promoted by reagents like mercuric bromide.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and mercuric bromide. Reaction conditions typically involve room temperature or refluxing in solvents like 1,2-dichloroethane .

Major Products

The major products formed from these reactions include various acetylated derivatives and glycosides, which are useful in further biochemical applications.

Scientific Research Applications

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an essential tool for studying bacterial infections and has applications in the synthesis of glycoconjugates, which are crucial for investigating carbohydrate-protein interactions . Additionally, it has been explored for its antitubercular and antibacterial activities .

Mechanism of Action

The mechanism of action of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of bacterial cell wall components, thereby inhibiting their growth and proliferation . The acetyl and acetamido groups play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine
  • Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside

Uniqueness

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its propyl group, which enhances its hydrophobicity and membrane permeability. This makes it more effective in penetrating bacterial cell walls compared to its similar counterparts.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSKBUAUOWCIII-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596397
Record name Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98346-06-6
Record name Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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